molecular formula C16H13FN2OS2 B5194339 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B5194339
M. Wt: 332.4 g/mol
InChI Key: BXKXZORHPDECRH-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide is an organic compound that features a benzothiazole ring, a fluorobenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-fluorobenzylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The acetamide moiety can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzothiazol-2-yl 3,4-dichlorobenzyl sulfide
  • 1,3-benzothiazol-2-yl 2,4-dichlorobenzyl sulfide
  • 4-fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and binding affinity. Additionally, the acetamide moiety provides opportunities for hydrogen bonding, which can further stabilize interactions with target molecules.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-12-7-5-11(6-8-12)9-18-15(20)10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXZORHPDECRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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